Oxyphenisatin

Intestinal absorption Pharmacokinetics Everted gut sac model

Oxyphenisatin (CAS 125-13-3), also designated oxyphenisatine, is a synthetic diphenolic compound belonging to the isatin derivative class of stimulant laxatives, with the molecular formula C20H15NO3 and a molecular weight of 317.34 g/mol. Structurally, it consists of an oxindole core substituted with two para-hydroxyphenyl groups at the 3-position, distinguishing it from related diphenylmethane laxatives such as bisacodyl and phenolphthalein.

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
CAS No. 125-13-3
Cat. No. B1678120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenisatin
CAS125-13-3
SynonymsAcetate, Oxyphenisatin
Acetfenolisatin
Diasatine
Dioxyphenylisatin
Isocrin
Oxyphenisatin
Oxyphenisatin Acetate
Oxyphenisatine
Phenolisatin
Molecular FormulaC20H15NO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)
InChIKeySJDACOMXKWHBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxyphenisatin (CAS 125-13-3): Scientific Procurement Guide for the Diphenolic Isatin-Derived Laxative Scaffold


Oxyphenisatin (CAS 125-13-3), also designated oxyphenisatine, is a synthetic diphenolic compound belonging to the isatin derivative class of stimulant laxatives, with the molecular formula C20H15NO3 and a molecular weight of 317.34 g/mol . Structurally, it consists of an oxindole core substituted with two para-hydroxyphenyl groups at the 3-position, distinguishing it from related diphenylmethane laxatives such as bisacodyl and phenolphthalein [1]. First introduced as a laxative, oxyphenisatin was withdrawn from clinical use in most countries by the early 1970s due to hepatotoxicity concerns but continues to be utilized as a research tool for studying intestinal transport mechanisms and as a scaffold for antiproliferative drug discovery [2]. The compound is commercially available for research purposes with typical purity specifications of ≥95–99%, solubility in DMSO at 150 mg/mL, and recommended storage at 4°C protected from light .

Why Oxyphenisatin Cannot Be Interchanged with Bisacodyl, Phenolphthalein, or Picosulfate in Research Applications


Oxyphenisatin belongs to a distinct chemical subclass—the isatin derivatives—within the broader family of diphenolic stimulant laxatives, differing fundamentally from the diphenylmethane core of bisacodyl and phenolphthalein, and from the prodrug picosulfate [1]. This structural divergence translates into quantifiable functional differences: oxyphenisatin demonstrates the lowest diphenol uptake in intestinal transport assays compared to phenolphthalein and desacetylbisacodyl [2]; it exhibits intermediate antibacterial activity against anaerobic gut flora relative to these comparators [3]; and its acetate prodrug form (NSC 59687) induces a mechanistically distinct nutrient deprivation response—involving GCN2/PERK-mediated eIF2α phosphorylation—that is not documented for bisacodyl despite shared TRPM4 poisoning activity in TNBC cells [4]. Generic substitution across diphenolic laxatives in research settings therefore introduces uncontrolled variables in absorption kinetics, metabolic handling, microbiome interaction, and downstream pathway activation, compromising experimental reproducibility and mechanistic interpretation.

Oxyphenisatin Quantitative Differentiation: Head-to-Head Comparative Evidence Against Closest Structural Analogs


Intestinal Diphenol Uptake Kinetics: Oxyphenisatin Demonstrates the Lowest Uptake Among Three Diphenolic Laxatives

In a controlled ex vivo study using everted sacs of rat jejunum and stripped descending colon, oxyphenisatin (OXY) exhibited significantly lower diphenol uptake compared to phenolphthalein (PHEN) and desacetylbisacodyl (DES) under identical incubation conditions [1]. At a low initial concentration of 20 nmol/mL, the relative uptake followed the order PHEN > DES > OXY, a pattern that inversely correlated with water solubility and translated to corresponding differences in serosal transfer rates, where conjugates represented ≥95% of transferred material [1].

Intestinal absorption Pharmacokinetics Everted gut sac model

Glucose Transport Inhibition: Oxyphenisatin Achieves Complete Sugar Absorption Blockade at Nanomolar Concentrations

Oxyphenisatin exhibits exceptionally potent inhibition of active glucose transport in rat small intestine, an effect that distinguishes compounds with free phenolic groups from their sulfate-esterified counterparts [1]. A one-minute preincubation with 10⁻⁷ M (100 nM) oxyphenisatin completely abolished sugar absorption in vitro [1]. In contrast, isatin derivatives bearing sulfate-esterified phenolic groups showed no effect whatsoever on active transport, even under identical experimental conditions [1]. This functional dichotomy is directly attributable to the free phenolic moieties present in the oxyphenisatin scaffold.

Glucose transport Intestinal absorption Active transport inhibition

Antiproliferative Potency: Oxyphenisatin Acetate IC₅₀ Values Across Four Breast Cancer Cell Lines

Oxyphenisatin acetate (OXY, NSC 59687), the prodrug of oxyphenisatin, exhibits potent antiproliferative activity across a panel of breast cancer cell lines with well-characterized differential sensitivity [1]. The IC₅₀ values are: MCF7 (ER-positive) = 0.8 μM; T47D (ER-positive) = 0.6 μM; HS578T = 2.1 μM; MDA-MB-468 = 1.8 μM [1]. While bisacodyl shares TRPM4-mediated oncosis activity in TNBC models, the comprehensive nutrient deprivation mechanism involving GCN2/PERK-mediated eIF2α phosphorylation, AMPK activation, and mTOR substrate inhibition has been specifically demonstrated for oxyphenisatin acetate [2].

Anticancer Breast cancer Antiproliferative activity

MDA-MB-468 Cell Line Selectivity: 1000-Fold Differential Antiproliferative Potency Achieved Through 6-/7-Position Derivatization

Structure-antiproliferative relationship studies reveal that the oxyphenisatin scaffold is amenable to potency enhancement through targeted substitution, with remarkable selectivity achievable between breast cancer subtypes [1]. The presence of substituents (particularly F, Cl, Me, CF₃, and OMe) at the 6- and 7-positions of the oxyphenisatin core markedly enhanced potency in the MDA-MB-468 cell line without affecting activity in MDA-MB-231 cells [1]. The most optimized compounds from this series achieved low nanomolar antiproliferative activity toward MDA-MB-468 and demonstrated 1000-fold selectivity over the MDA-MB-231 cell line [1].

Structure-activity relationship SAR Breast cancer selectivity

In Vivo Tumor Growth Inhibition: OXY Prodrug Delivered IP Reduces MCF7 Xenograft Tumor Volume

Oxyphenisatin acetate (OXY, NSC 59687) demonstrates in vivo antiproliferative efficacy in an MCF7 breast cancer xenograft model [1]. Intraperitoneal administration of OXY inhibited tumor growth, with the effect accompanied by pharmacodynamic markers including phosphorylation of eIF2α and degradation of TNFR1, confirming target engagement consistent with the in vitro starvation response mechanism [1]. Toxicity studies in mice indicate that IP administration of OXY is tolerated at 300 mg/kg once daily or 200 mg/kg twice daily; a 10-day regimen of 300 mg/kg IP once daily resulted in significantly smaller tumors from day 33 to day 52 [1].

Xenograft model In vivo efficacy Breast cancer

Clinical Hepatotoxicity Liability: Documented Chronic Active Hepatitis and Market Withdrawal

Oxyphenisatin carries a well-documented and clinically significant hepatotoxicity liability that led to its withdrawal from most national markets by the early 1970s, a regulatory outcome not uniformly applied to its structural analogs [1]. In a case series of seven patients with chronic constipation, chronic active liver disease developed after 1–2 years of daily oxyphenisatin-containing laxative ingestion [2]. Laboratory abnormalities included transaminase elevations of 10–40 times normal, decreased prothrombin, depressed serum albumin, and raised globulin [2]. Rechallenge with oxyphenisatin in three patients caused abrupt rises in transaminase activity, establishing causality [2]. While bisacodyl remains clinically available and phenolphthalein was withdrawn for carcinogenicity concerns (rodent tumors), oxyphenisatin's withdrawal was driven specifically by chronic active and lupoid hepatitis [3].

Hepatotoxicity Drug safety Adverse drug reaction

Oxyphenisatin Application Scenarios Derived from Quantitative Comparative Evidence


Intestinal Transport Mechanism Studies Requiring Low-Uptake Diphenolic Probe

For researchers investigating diphenol absorption kinetics or conjugate efflux mechanisms in intestinal epithelial models, oxyphenisatin provides a critical low-uptake comparator to phenolphthalein and desacetylbisacodyl. As demonstrated in everted gut sac assays, the rank order of mucosal uptake is PHEN > DES > OXY, with oxyphenisatin exhibiting the lowest uptake and correspondingly distinct conjugate distribution patterns [1]. This differential uptake profile, inversely correlated with water solubility, makes oxyphenisatin an essential tool for studying structure-permeability relationships within the diphenolic laxative class and for calibrating transport assays where a low-baseline control is required [1].

Glucose Transport Inhibition Assays Requiring Nanomolar Potency with Defined Structural Determinants

Oxyphenisatin's complete inhibition of active glucose transport at 10⁻⁷ M (100 nM) following only 1-minute preincubation makes it a potent positive control for intestinal nutrient transport studies [2]. The strict requirement for free phenolic groups—demonstrated by the complete lack of activity in sulfate-esterified isatin derivatives—provides a built-in negative control framework: researchers can use oxyphenisatin (free phenolic) as the active probe and esterified derivatives as inactive comparators to validate that observed transport inhibition is mechanistically specific rather than non-specific cytotoxicity [2].

Antiproliferative Drug Discovery Leveraging the Oxyphenisatin Scaffold for Subtype-Selective Optimization

The oxyphenisatin core scaffold offers a validated starting point for medicinal chemistry programs targeting breast cancer subtypes. The parent acetate prodrug demonstrates sub-micromolar to low micromolar IC₅₀ values (0.6–2.1 μM) across ER-positive and TNBC cell lines [3]. Critically, SAR studies establish that 6- and 7-position substitution with F, Cl, Me, CF₃, or OMe groups can achieve 1000-fold selectivity for MDA-MB-468 over MDA-MB-231 cells, with the best derivatives reaching low nanomolar potency [4]. This tunable selectivity, combined with the unique nutrient deprivation mechanism involving GCN2/PERK-mediated eIF2α phosphorylation [5], positions oxyphenisatin as a privileged scaffold for developing pathway-selective antiproliferative probes distinct from conventional chemotypes.

Drug-Induced Liver Injury Mechanistic Studies and Hepatotoxicity Screening Panels

For toxicology research programs focused on drug-induced liver injury (DILI) mechanisms, oxyphenisatin serves as a well-characterized positive control compound with extensive clinical documentation. The NEJM case series provides quantitative human data: chronic daily ingestion for 1–2 years produced transaminase elevations of 10–40 times normal, with positive rechallenge confirmation in three patients and characteristic biopsy findings of collapse, fibrosis, and lymphocytic infiltrate [6]. Unlike bisacodyl (minimal clinical hepatotoxicity) or phenolphthalein (withdrawn for carcinogenicity), oxyphenisatin's specific hepatotoxic signature—chronic active hepatitis with autoimmune features—offers a distinct mechanistic probe for studying idiosyncratic DILI pathways and validating in vitro hepatotoxicity screening assays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyphenisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.